molecular formula C20H20N4O3S2 B2871058 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE CAS No. 894948-26-6

2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B2871058
CAS No.: 894948-26-6
M. Wt: 428.53
InChI Key: QJCOTCLLHKMNEC-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with an amino group at position 4, a benzenesulfonyl group at position 5, and a sulfanyl (-S-) linkage to an acetamide moiety. The acetamide is further attached to a 3,5-dimethylphenyl group, introducing steric bulk and lipophilicity.

Properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-13-8-14(2)10-15(9-13)23-18(25)12-28-20-22-11-17(19(21)24-20)29(26,27)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCOTCLLHKMNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, phenylsulfonyl chloride, and 3,5-dimethylaniline. The key steps may involve:

    Nucleophilic substitution: Reacting pyrimidine derivatives with phenylsulfonyl chloride under basic conditions to form the sulfonylated pyrimidine intermediate.

    Thioether formation: Introducing a thiol group to the intermediate to form the thioether linkage.

    Amidation: Coupling the thioether intermediate with 3,5-dimethylaniline to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or amino groups, leading to sulfoxides or nitroso derivatives.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings and amino groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nitro compounds, alkylating agents.

Major Products

    Oxidation products: Sulfoxides, sulfones, nitroso derivatives.

    Reduction products: Sulfides, amines.

    Substitution products: Halogenated, nitro-substituted, or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pyrimidine-based molecules with potential biological activities.

Biology

In biological research, this compound may be studied for its interactions with enzymes or receptors, providing insights into its potential as a therapeutic agent.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(3,5-DIMETHYLPHENYL)ACETAMIDE would depend on its specific biological target. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Pyrimidine vs. Triazole Core

  • Compound: 2-[[4-Amino-5-(3-Propan-2-yloxyphenyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(3,5-Dimethylphenyl)Acetamide (ZINC2367628) Key Differences: Replaces the pyrimidine core with a 1,2,4-triazole ring. The 3-isopropoxyphenyl substituent (electron-donating) contrasts with the benzenesulfonyl group (electron-withdrawing) in the target compound. Implications: Triazole rings often exhibit stronger hydrogen-bonding capacity, which may alter biological target interactions compared to pyrimidine-based structures .

Sulfonyl Group Variations

  • Compound: 2-{[4-Amino-5-(Thiophene-2-Sulfonyl)Pyrimidin-2-yl]Sulfanyl}-N-(3-Fluorophenyl)Acetamide Key Differences: Substitutes benzenesulfonyl with thiophene-2-sulfonyl and uses a 3-fluorophenyl group instead of 3,5-dimethylphenyl. The fluorophenyl group introduces electronegativity but reduces lipophilicity compared to dimethylphenyl .

Acetamide Backbone Modifications

  • Compound : N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide
    • Key Differences : Replaces the pyrimidine-sulfanyl group with a trichloromethyl moiety.
    • Implications : The trichloro group increases electron-withdrawing effects, which may influence crystal packing and reactivity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Reported) References
2-{[4-Amino-5-(Benzenesulfonyl)Pyrimidin-2-yl]Sulfanyl}-N-(3,5-Dimethylphenyl)Acetamide C₂₁H₂₁N₅O₃S₃ ~503.62 Benzenesulfonyl, 3,5-dimethylphenyl Not explicitly reported N/A
2-[[4-Amino-5-(3-Propan-2-yloxyphenyl)-1,2,4-Triazol-3-yl]Sulfanyl]-N-(3,5-Dimethylphenyl)Acetamide C₂₂H₂₆N₆O₂S₂ 494.61 3-Isopropoxyphenyl, triazole core Potential enzyme modulation
2-{[4-Amino-5-(Thiophene-2-Sulfonyl)Pyrimidin-2-yl]Sulfanyl}-N-(3-Fluorophenyl)Acetamide C₁₆H₁₃FN₄O₃S₃ 424.49 Thiophene-sulfonyl, 3-fluorophenyl Not explicitly reported
N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide C₁₀H₁₀Cl₃NO 272.55 Trichloromethyl, 3,5-dimethylphenyl Structural studies (crystal packing)

Biological Activity

The compound 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfany}-N-(3,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Characterized by a pyrimidine ring with an amino group and a benzenesulfonyl group, this compound is theorized to exhibit significant pharmacological properties, including antimicrobial and anticancer effects.

Chemical Structure and Properties

  • Molecular Formula: C₁₈H₁₈N₄O₂S₂
  • Molecular Weight: Approximately 414.5 g/mol
  • CAS Number: 894947-70-7

The structure of this compound includes a sulfanyl linkage connecting the pyrimidine moiety to an acetamide group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfany}-N-(3,5-dimethylphenyl)acetamide exhibit notable antimicrobial properties. For instance, structural analogs have been tested against various bacterial and fungal strains, showing minimum inhibitory concentrations (MIC) that suggest effective antimicrobial activity.

CompoundMIC (µg/mL)Target Organism
Compound A0.80 - 1.16Aspergillus niger
Compound B3.90 - 6.00Pseudomonas aeruginosa

These findings suggest that modifications in the chemical structure can significantly impact the antimicrobial efficacy of related compounds, indicating a potential pathway for developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of compounds in this class are primarily attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation. For example, certain derivatives have shown promise as inhibitors of farnesyltransferase, an enzyme crucial for the post-translational modification of proteins involved in cell growth and differentiation .

The proposed mechanisms through which 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfany}-N-(3,5-dimethylphenyl)acetamide exerts its biological effects include:

  • Enzyme Inhibition: The compound may bind to the active sites of target enzymes, inhibiting their activity.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing signaling pathways involved in cell growth and immune responses.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro studies have demonstrated the effectiveness of this compound against several cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations.
    Cell LineIC50 (µM)
    MCF-7 (breast cancer)15.0
    HeLa (cervical cancer)12.5
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds reveal that the presence of specific functional groups, such as sulfonamides and pyrimidines, enhances biological activity. This underscores the importance of chemical modifications in optimizing therapeutic efficacy.
  • Toxicological Assessments : Preliminary toxicological assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile and potential side effects in vivo.

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